1-Chloro-2-nitro-4-(phenylmethanesulfonyl)benzene
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Overview
Description
1-Chloro-2-nitro-4-(phenylmethanesulfonyl)benzene is an aromatic compound characterized by the presence of a chlorine atom, a nitro group, and a phenylmethanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-nitro-4-(phenylmethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of chlorobenzene, followed by sulfonylation. The nitration process involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 1-chloro-2-nitrobenzene . This intermediate can then undergo sulfonylation using phenylmethanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-nitro-4-(phenylmethanesulfonyl
Properties
CAS No. |
58880-46-9 |
---|---|
Molecular Formula |
C13H10ClNO4S |
Molecular Weight |
311.74 g/mol |
IUPAC Name |
4-benzylsulfonyl-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO4S/c14-12-7-6-11(8-13(12)15(16)17)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
BMJRJOGXNMESQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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